6-Chlorotetrazolo[1,5-b]pyridazin-8-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is a heterocyclic compound that features a tetrazole ring fused to a pyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine typically involves the reaction of 3,6-dichloropyridazine with sodium azide, followed by azide-tetrazole isomerization. This reaction is carried out under controlled conditions to ensure the safe handling of the intermediate compounds, which can be sensitive to heat and impact .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the potential hazards associated with its synthesis. the general approach would involve scaling up the laboratory synthesis while implementing stringent safety protocols to manage the risks associated with the intermediates and final product.
Analyse Chemischer Reaktionen
Types of Reactions
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or other nucleophiles can be used under controlled conditions to replace the chlorine atom.
Oxidation/Reduction: Common oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be employed, depending on the specific reaction pathway.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions could yield various derivatives with different functional groups replacing the chlorine atom.
Wissenschaftliche Forschungsanwendungen
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent and its ability to interact with biological targets.
Materials Science: The compound’s unique structural properties make it a candidate for use in the development of new materials with specific electronic or optical properties.
Chemical Biology: It can be used as a tool to investigate azide-tetrazole isomerization and other biochemical pathways.
Wirkmechanismus
The mechanism of action of 6-Chlorotetrazolo[1,5-b]pyridazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. In medicinal chemistry, it may inhibit certain enzymes or modulate receptor activity, leading to its therapeutic effects. The exact molecular pathways would depend on the specific biological context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Azidotetrazolo[1,5-b]pyridazine: This compound is similar in structure but contains an azide group instead of a chlorine atom.
6-Hydroxytetrazolo[1,5-b]pyridazine: Another derivative with a hydroxyl group replacing the chlorine atom.
Uniqueness
6-Chlorotetrazolo[1,5-b]pyridazin-8-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the chlorine atom can also make it a versatile intermediate for further chemical modifications.
Eigenschaften
CAS-Nummer |
1488-50-2 |
---|---|
Molekularformel |
C4H3ClN6 |
Molekulargewicht |
170.56 g/mol |
IUPAC-Name |
6-chlorotetrazolo[1,5-b]pyridazin-8-amine |
InChI |
InChI=1S/C4H3ClN6/c5-3-1-2(6)4-7-9-10-11(4)8-3/h1H,6H2 |
InChI-Schlüssel |
PKYIRSPATVIJAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C2=NN=NN2N=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.